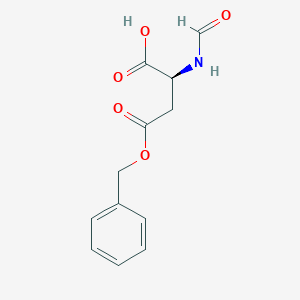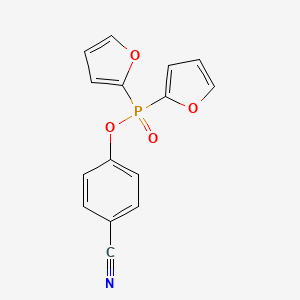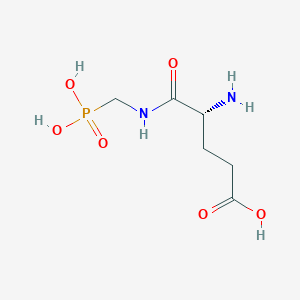![molecular formula C12H10N2O B13793766 1-Methylpyrido[1,2-a]benzimidazol-8-ol CAS No. 501447-52-5](/img/structure/B13793766.png)
1-Methylpyrido[1,2-a]benzimidazol-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpyrido[1,2-a]benzimidazol-8-ol is a heterocyclic compound that contains nitrogen atoms within its structure. This compound is part of the broader class of benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The molecular formula of this compound is C12H10N2O .
Preparation Methods
The synthesis of 1-Methylpyrido[1,2-a]benzimidazol-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with aldehydes or ketones, followed by cyclization in the presence of an oxidizing agent . Industrial production methods may involve the use of catalytic redox cycling based on cerium (IV)/cerium (III) redox-mediated oxidation .
Chemical Reactions Analysis
1-Methylpyrido[1,2-a]benzimidazol-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include dimethyl sulfate for alkylation and pyridine as a solvent for cyclization reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methylpyrido[1,2-a]benzimidazol-8-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 1-Methylpyrido[1,2-a]benzimidazol-8-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential anticancer effects .
Comparison with Similar Compounds
1-Methylpyrido[1,2-a]benzimidazol-8-ol can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Benzimidazole derivatives: These compounds are known for their wide range of biological activities, including antiviral, antifungal, and anticancer properties.
The uniqueness of this compound lies in its specific structure and the presence of a methyl group, which may influence its reactivity and biological activity.
Properties
CAS No. |
501447-52-5 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-methylpyrido[1,2-a]benzimidazol-8-ol |
InChI |
InChI=1S/C12H10N2O/c1-8-3-2-4-12-13-10-6-5-9(15)7-11(10)14(8)12/h2-7,15H,1H3 |
InChI Key |
CUCLBEHYQYXMQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC3=C(N12)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane](/img/structure/B13793689.png)

![[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate](/img/structure/B13793708.png)



![2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13793746.png)


![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)

![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)

